molecular formula C16H15NO4 B5807580 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone

1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone

Cat. No. B5807580
M. Wt: 285.29 g/mol
InChI Key: QFJCJNHIEDBCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone, also known as NBOMe-2C or 25I-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years due to its potent hallucinogenic effects. It belongs to the family of phenethylamines and is structurally similar to other psychedelic drugs such as LSD and mescaline.

Mechanism of Action

1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone acts as a partial agonist at the 5-HT2A receptor, which leads to increased levels of serotonin in the brain. This activation of the receptor is thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to nausea and vomiting. The biochemical effects of the drug include increased levels of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone in lab experiments is its potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which can make it difficult to study the long-term effects of the drug.

Future Directions

Future research on 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone could focus on its potential therapeutic uses, such as its ability to treat depression and anxiety. Additionally, further research could be done on its mechanism of action and how it interacts with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone involves the reaction of 2C-x (a class of phenethylamines) with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Scientific Research Applications

1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone has been used extensively in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to activate serotonin receptors in the brain, specifically the 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects.

properties

IUPAC Name

1-[4-[(3-nitrophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-16(18)13-6-8-15(9-7-13)21-11-12-4-3-5-14(10-12)17(19)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCJNHIEDBCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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